molecular formula C14H12O9 B14276847 5,7-Dihydroxy-8-methoxy-4-oxo-4H-1-benzopyran-2,6-diyl diacetate CAS No. 138680-85-0

5,7-Dihydroxy-8-methoxy-4-oxo-4H-1-benzopyran-2,6-diyl diacetate

Cat. No.: B14276847
CAS No.: 138680-85-0
M. Wt: 324.24 g/mol
InChI Key: ZXVNBPZCUAZUGU-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate is a complex organic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, in particular, is characterized by its unique structural features, including dihydroxy and methoxy groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions to introduce the acetate groups . The reaction is usually carried out at elevated temperatures to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological properties. Its dual hydroxyl and methoxy groups, along with the acetate moieties, make it a versatile compound for various applications .

Properties

CAS No.

138680-85-0

Molecular Formula

C14H12O9

Molecular Weight

324.24 g/mol

IUPAC Name

(6-acetyloxy-5,7-dihydroxy-8-methoxy-4-oxochromen-2-yl) acetate

InChI

InChI=1S/C14H12O9/c1-5(15)21-8-4-7(17)9-10(18)13(22-6(2)16)11(19)14(20-3)12(9)23-8/h4,18-19H,1-3H3

InChI Key

ZXVNBPZCUAZUGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=O)C2=C(C(=C(C(=C2O1)OC)O)OC(=O)C)O

Origin of Product

United States

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